molecular formula C9H7F3O2 B1314871 2-[4-(Trifluoromethoxy)phenyl]oxirane CAS No. 111991-17-4

2-[4-(Trifluoromethoxy)phenyl]oxirane

Cat. No. B1314871
M. Wt: 204.15 g/mol
InChI Key: NUVYGKYZDJEFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(Trifluoromethoxy)phenyl]oxirane” is a chemical compound with the molecular formula C9H7F3O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-[4-(Trifluoromethoxy)phenyl]oxirane” consists of a three-membered cyclic ether (oxirane) attached to a phenyl ring that has a trifluoromethoxy group attached to it . The InChI code for this compound is 1S/C9H7F3O2/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2 .


Physical And Chemical Properties Analysis

The molecular weight of “2-[4-(Trifluoromethoxy)phenyl]oxirane” is 204.15 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.

Scientific Research Applications

  • Synthesis of New Organofluorine Compounds : 2-(Trifluoromethoxy)phenyllithium, an intermediate in the synthesis of various organofluorine compounds, can be generated from (trifluoromethoxy)benzene, but its reaction with oxirane is not successful due to reduced nucleophilicity caused by fluorine-lithium interactions (Castagnetti & Schlosser, 2001).

  • Ring-Opening Reactions : A study explored the regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane, leading to the synthesis of a cholesteryl ester transfer protein (CETP) inhibitor in high yield and purity (Li et al., 2010).

  • Cyclodimerization of Cyclic Ethers : Research has demonstrated unusual cyclodimerization reactions of oxetanes and oxiranes under the influence of trifluoromethanesulfonic acid, resulting in the formation of substituted 1,3-dioxanes and 1,3-dioxolanes (Kanoh et al., 2002).

  • Hypoglycemic Activity of Phenylalkyloxiranecarboxylic Acid Derivatives : A study found that certain 2-(phenylalkyl)oxirane-2-carboxylic acids exhibit blood glucose lowering activities in rats, with specific substituents on the phenyl ring enhancing effectiveness (Eistetter & Wolf, 1982).

  • Enantiopure Chiral Resolution Reagents : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been developed as an enantiopure chiral resolution reagent for α-chiral amines, demonstrating versatility in regioselective ring-opening reactions (Rodríguez-Escrich et al., 2005).

  • Alkylation of Benzene with Cyclic Ethers : Trifluoromethanesulfonic acid catalyzes the alkylation of benzene with various cyclic ethers, including oxiranes, leading to the formation of phenyl-substituted compounds and bicyclic compounds (Molnár et al., 2003).

  • Spirocyclic 1,3-Oxathiolane Synthesis : Reactions of cyclic trithiocarbonates with oxiranes in the presence of Lewis acids yield spirocyclic 1,3-oxathiolanes, demonstrating regioselectivity and potential applications in synthetic chemistry (Oremus et al., 1991).

  • Enzymatic Polymerization of Oxiranes : Oxiranes like glycidyl phenyl ether can be copolymerized with dicarboxylic anhydrides using enzymes to produce polyesters containing ether linkages, illustrating the potential for biocatalysis in polymer science (Soeda et al., 2002).

properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)14-7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVYGKYZDJEFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476401
Record name 2-[4-(trifluoromethoxy)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethoxy)phenyl]oxirane

CAS RN

111991-17-4
Record name 2-[4-(trifluoromethoxy)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride(1.54 g, 38.46 mmol) in 35 mL of dry DMSO was added, via a solid addition funnel, trimethylsulfoxonium iodide (7.84 g, 35.61 mmol) over 5 minutes. After H2 gas evolution ceases the cloudy solution was treated with a solution of 4-trifluoromethoxybenzaldehyde (4.96 g, 25.05 mmol) in 35 mL of THF over 15 minutes. After one hour, 1 mL of ethanol was slowly added, then the THF and ethanol were removed by rotary evaporation. The DMSO solution was poured into 100 mL of water and then extracted with dichloromethane(3×75 mL). The combined organic extracts were washed with dilute brine (2×75 mL), dried (Na2SO4), filtered, evaporated and purified by flash chromatography (silica gel, 10% ethyl acetate/hexane). This procedure afforded 1.95 g of the title compound as a colorless oil.
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
7.84 g
Type
reactant
Reaction Step Two
Quantity
4.96 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Trifluoromethoxy)phenyl]oxirane
Reactant of Route 2
2-[4-(Trifluoromethoxy)phenyl]oxirane
Reactant of Route 3
Reactant of Route 3
2-[4-(Trifluoromethoxy)phenyl]oxirane
Reactant of Route 4
Reactant of Route 4
2-[4-(Trifluoromethoxy)phenyl]oxirane
Reactant of Route 5
2-[4-(Trifluoromethoxy)phenyl]oxirane
Reactant of Route 6
Reactant of Route 6
2-[4-(Trifluoromethoxy)phenyl]oxirane

Citations

For This Compound
1
Citations
I Dokli, N Milčić, P Marin, MS Miklenić, M Sudar… - Catalysis …, 2021 - Elsevier
Kinetic resolution of a series of fluorinated styrene oxide derivatives was studied using halohydrin dehalogenase. A mutant HheC-W249P catalysed nucleophilic ring-opening with azide …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.